molecular formula C14H10Cl2O B7734130 1,2-Bis(4-chlorophenyl)ethanone CAS No. 51490-05-2

1,2-Bis(4-chlorophenyl)ethanone

Cat. No.: B7734130
CAS No.: 51490-05-2
M. Wt: 265.1 g/mol
InChI Key: MEQWGTBCTHCERR-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₄H₁₀Cl₂O, with a molecular weight of 277.14 g/mol (calculated). This compound is structurally characterized by two chlorine atoms at the para positions of the aromatic rings, which confer electron-withdrawing effects, influencing its reactivity and physicochemical properties. It is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the stability and versatility of the chlorophenyl moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems have improved the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 1,2-Bis(4-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 1,2-Bis(4-chlorophenyl)ethanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₄H₁₀Cl₂O 277.14 Cl (electron-withdrawing) High lipophilicity; used in medicinal chemistry intermediates .
1,2-Bis(4-fluorophenyl)ethanone C₁₄H₁₀F₂O 232.23 F (electron-withdrawing) Lower molecular weight; potential use in fluorinated drug candidates .
1,2-Bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₃ 256.30 OCH₃ (electron-donating) Increased solubility in polar solvents; explored for antioxidant properties .
1,2-Bis[4-(trifluoromethyl)phenyl]ethanone C₁₆H₁₀F₆O 356.25 CF₃ (strongly electron-withdrawing) Enhanced metabolic stability; used in materials science .

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (Cl, F, CF₃): These reduce electron density on the aromatic rings, decreasing reactivity in electrophilic substitution reactions.
  • Electron-donating groups (OCH₃): Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) and may improve bioavailability in drug design .

Thermal and Spectral Properties

  • Melting Points: Chlorine’s higher atomic weight and polarizability likely result in a higher melting point for this compound compared to its fluoro analog. Methoxy derivatives may exhibit lower melting points due to reduced crystal lattice stability .
  • Spectroscopy: FT-IR and FT-Raman analyses of similar diaryl ethanones reveal distinct C=O stretching frequencies (~1680–1700 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹), which are critical for structural confirmation .

Pharmacological Potential

  • Prostate Cancer: Chlorophenyl-containing compounds demonstrate EC₅₀ values of 7.6–79.8 µM in androgen-dependent cell lines, suggesting antiproliferative activity .
  • Molecular Stability: The electron-withdrawing nature of chlorine enhances resistance to oxidative degradation, making it favorable for long-acting therapeutics .

Structural Studies

  • Crystal Packing: Chlorophenyl derivatives exhibit dense molecular packing due to Cl···Cl interactions, as observed in analogs like 2-(4-chloroanilino)-1,2-diphenylethanone. This influences solubility and bioavailability .

Biological Activity

1,2-Bis(4-chlorophenyl)ethanone, also known as this compound or simply bis(4-chlorophenyl)acetone, is a compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's structure consists of two 4-chlorophenyl groups attached to a central ethanone moiety, which influences its interaction with biological systems.

  • Molecular Formula : C14H10Cl2O
  • Molecular Weight : 281.18 g/mol
  • Appearance : White to yellow powder
  • Boiling Point : Approximately 418.6 °C
  • Density : About 1.303 g/cm³

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, enhancing its biological efficacy. Preliminary studies suggest that it may inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), indicating potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is likely due to the structural features of the compound that facilitate interaction with bacterial cell membranes or metabolic pathways. For instance, studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

The compound has also been studied for its anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against certain cancer cell lines, including:

  • HeLa cells
  • MCF-7 breast cancer cells

Research has indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Recent investigations have revealed that this compound may act as an anti-inflammatory agent. It has been noted for its ability to inhibit TNF-α production, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various strains including Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells; inhibits cell proliferation
Anti-inflammatoryInhibits TNF-α production; potential for treating inflammatory diseases

Case Studies

  • Antimicrobial Study : In a study evaluating the antimicrobial effects of this compound against bacterial strains, it was found to significantly reduce the growth of Staphylococcus aureus in vitro, suggesting its potential use as a topical antiseptic agent.
  • Anticancer Research : A research group investigated the effects of this compound on MCF-7 breast cancer cells and reported a dose-dependent decrease in cell viability accompanied by increased markers of apoptosis. This study supports further exploration into its use as a chemotherapeutic agent.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory cytokines and improved clinical scores in subjects with induced arthritis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-bis(4-chlorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives of similar structures are synthesized by reacting substituted benzaldehydes with ketones under alkaline conditions. Optimization involves varying catalysts (e.g., NaOH), solvents (e.g., ethanol), and temperature (e.g., reflux at 80°C). Purification often employs silica gel chromatography, with yields ranging from 60–70% depending on substituent reactivity .
  • Key Data : In a comparative study, three synthetic routes for a related compound achieved 64–68% yields using column chromatography, highlighting the importance of solvent polarity and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and carbonyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 346.054272 for chlorinated derivatives) .
  • FT-IR : Peaks at ~1680 cm1^{-1} confirm the ketone group.
    • Reference Standards : Cross-reference data with NIST Chemistry WebBook entries for spectral validation .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Test solubility and degradation in buffers (pH 1–12) using HPLC to monitor degradation products.
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
    • Findings : Related bis-chlorophenyl compounds show stability up to 150°C, but hydrolytic degradation occurs in strongly acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) alter the biological activity of this compound derivatives?

  • Methodology :

  • Synthetic Modifications : Introduce substituents (e.g., fluorine at para positions) via nucleophilic aromatic substitution.
  • Activity Testing : Compare lipophilicity (logP values) and receptor binding affinity using assays like SPR (surface plasmon resonance).
    • Data Contradictions : Fluorinated analogs exhibit enhanced lipophilicity (logP >3.5) but may reduce solubility, complicating bioavailability .

Q. What computational models are effective in predicting the interaction of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS.
    • Insights : Chlorophenyl groups may sterically hinder binding to hydrophobic pockets, necessitating substituent optimization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Dose-Response Studies : Test across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains to establish IC50_{50} variability.
  • Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes linked to observed activities.
    • Case Study : A triazole-containing derivative showed divergent activity due to thiol-mediated redox cycling, emphasizing the role of auxiliary functional groups .

Q. What strategies optimize the reaction efficiency for large-scale synthesis without compromising yield?

  • Methodology :

  • Catalyst Screening : Test transition metals (e.g., Cu(II) in HMPA) for cascade dehydrogenation reactions.
  • Green Chemistry : Replace toxic solvents (e.g., HMPA) with ionic liquids or PEG-based systems.
    • Data : Cu(OPiv)2_2 in HMPA achieved 75% yield for a tetraphenylethene analog, but solvent toxicity remains a challenge .

Properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQWGTBCTHCERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343085
Record name 1,2-Bis(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51490-05-2
Record name 1,2-Bis(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum trichloride (11.75 g.; 0.088 mole) was added portionwise to a stirred mixture of the p-chlorophenylacetyl chloride and chlorobenzene (30 ml.). Following addition, the mixture was allowed to stand for 24 hours. The resulting dark brown paste was scooped out and stirred into a slurry of ice and conc. hydrochloric acid which was then extracted with methylene chloride. The organic extracts were washed with 1 N hydrochloric acid, saturated sodium bicarbonate, saturated sodium chloride; dried over sodium sulfate and concentrated in vacuo. Recrystallization from methanol afforded 16.47 g. (71% yield), m.p. 111.5°-114° C.
Quantity
11.75 g
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30 mL
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Synthesis routes and methods II

Procedure details

To dimethoxyethane (100 mL) was added 4-chlorobenzylbromide (4.1 g), 4-chlorobenzoylchloride (2.56 mL), bis(triphenylphosphine)palladium dichloride (702 mg) and zinc powder (2.6 g) and the mixture was stirred for 2 hours under nitrogen gas atmosphere. The reaction mixture was filtered and the filtrate was concentrated in vacuo and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=49/1 to 9/1) to obtain (4-chlorobenzyl) (4-chlorophenyl)methanone (4.85 g, yield: 91%) as a powder.
Quantity
4.1 g
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2.56 mL
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702 mg
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2.6 g
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100 mL
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Synthesis routes and methods III

Procedure details

The diaryl product was obtained using the same synthetic methods as shown in Example 25, step 5, using 2-(4-chlorophenyl)acetic acid (5 g, 29.2 mmol) and chlorobenzene (10.31 g, 91.2 mmol, 2.85 equiv) as reactants. The reaction was quenched by the addition of water/ice. The residue was dissolved in 3% HCl, extracted with 3×20 mL of dichloromethane, and the organic layers combined and concentrated under vacuum. Purification via silica gel column (ethyl acetate/petroleum ether (1:100)) yielded 4.63 g (54%) of 1,2-bis(4-chlorophenyl)ethanone as a white solid.
[Compound]
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diaryl
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2-Bis(4-chlorophenyl)ethanone
1,2-Bis(4-chlorophenyl)ethanone
1,2-Bis(4-chlorophenyl)ethanone
1,2-Bis(4-chlorophenyl)ethanone
1,2-Bis(4-chlorophenyl)ethanone
1,2-Bis(4-chlorophenyl)ethanone

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